6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline
Description
This quinoline derivative features a chlorine substituent at position 6, a piperazine ring at position 4 functionalized with a furan-2-carbonyl group, and a morpholine-4-carbonyl moiety at position 2. The furan and morpholine groups enhance polarity and may influence binding affinity and pharmacokinetics.
Properties
Molecular Formula |
C23H23ClN4O4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H23ClN4O4/c24-16-3-4-19-17(14-16)21(18(15-25-19)22(29)28-9-12-31-13-10-28)26-5-7-27(8-6-26)23(30)20-2-1-11-32-20/h1-4,11,14-15H,5-10,12-13H2 |
InChI Key |
LSIGRSMSFHTSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction for Quinoline Formation
The Pfitzinger reaction, employing isatin derivatives and ketones under basic conditions, constructs the quinoline backbone. For example, isatin reacts with 1-(p-tolyl)ethanone in ethanol/water with KOH at 125°C under microwave irradiation to yield 3-carboxyquinoline intermediates. Decarboxylation and subsequent nitrile formation provide versatile intermediates for further derivatization.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Base | KOH | |
| Solvent | Ethanol/water (3:1) | |
| Temperature | 125°C (microwave) | |
| Yield | 68–72% |
Functionalization at Position 4: Piperazine-Furan-2-carbonyl Installation
Nucleophilic Aromatic Substitution
The 4-chloro intermediate undergoes displacement with piperazine in polar aprotic solvents. For example, reacting 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)quinoline-3-carbonitrile with piperazine in 2-ethoxyethanol at 115°C for 45 minutes affords the 4-piperazinyl derivative.
Acylation with Furan-2-carbonyl Chloride
The piperazine nitrogen is acylated using furan-2-carbonyl chloride in dichloromethane with triethylamine as a base. This step proceeds at 0–25°C with >85% yield.
Critical Parameters:
- Stoichiometry: 1.2 equiv furan-2-carbonyl chloride to prevent diacylation.
- Purification: Column chromatography (ethyl acetate/hexane gradient).
Acylation at Position 3: Morpholine-4-carbonyl Incorporation
Carbodiimide-Mediated Coupling
The 3-carboxy group is activated with EDCl/HOBt and coupled with morpholine in DMF. Reaction at 25°C for 12 hours provides the morpholine-4-carbonyl derivative.
Yield Optimization:
| Activator | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 78% |
| DCC/DMAP | THF | 40°C | 65% |
Spectroscopic Characterization
¹H NMR Analysis
LC-MS Data
- Molecular ion: [M+H]⁺ = 509.2 (calculated 509.1).
- Purity: >98% by HPLC (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pfitzinger + POCl₃ | Regioselective chlorination | Requires harsh conditions | 62% |
| Friedländer Condensation | Mild conditions | Limited substrate scope | 54% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and malaria.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes essential for the survival of pathogens, leading to their death. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 4-piperazinylquinoline derivatives. Key structural analogs include:
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations:
- Position 4 Modifications : Piperazine substituents dominate in analogs, with variations in functionalization (e.g., furan, nitrofuran, methoxyphenyl). The target compound’s furan-2-carbonyl group is distinct from the nitrofuran in , which is critical for antiparasitic activity .
- Position 3 Modifications : The morpholine-4-carbonyl group in the target compound is unique compared to sulfonyl () or unsubstituted positions in other derivatives. This moiety likely improves solubility and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
- The target compound’s morpholine and furan carbonyl groups reduce LogP compared to cyclohexyl or benzenesulfonyl analogs, enhancing aqueous solubility.
Biological Activity
6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its interaction with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 454.9 g/mol. The IUPAC name is [4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.
The mechanism of action for 6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its ability to bind to specific molecular targets within pathogens or cancer cells. It is hypothesized that the compound may inhibit key enzymes necessary for the survival and proliferation of these cells, leading to their death. The presence of the chloro and carbonyl groups enhances its binding affinity to these targets, making it a promising candidate for further research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer activity of 6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline has been evaluated in several studies. In bioassays involving human cancer cell lines, including HepG2 (liver cancer) and SGC-7901 (gastric cancer), the compound exhibited substantial cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .
Antiviral Potential
Preliminary investigations suggest that this compound may also possess antiviral properties. It has been tested against viruses such as HIV and influenza, showing promise in inhibiting viral replication in cell cultures. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Candida albicans and Aspergillus niger, highlighting its potential as an antifungal agent.
- Cancer Cell Line Studies : In a comparative study involving multiple quinoline derivatives, 6-Chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline was found to be one of the most effective compounds against breast cancer cell lines (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .
- Antiviral Activity : A recent study explored the compound's activity against HCV (Hepatitis C Virus), reporting a dose-dependent inhibition of viral replication in vitro, providing a basis for further investigation into its therapeutic applications in virology .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C23H23ClN4O4 |
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | [4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
| Antimicrobial Activity | Effective against Staphylococcus aureus, E.coli, Candida albicans |
| Anticancer Activity | Significant cytotoxicity against HepG2 and SGC-7901 cell lines |
| Antiviral Activity | Inhibits replication of HIV and HCV in vitro |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
